Adenosine, 2'-bromo-2',3'-dideoxy-
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Overview
Description
((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-bromotetrahydrofuran-2-yl)methanol: is a complex organic compound that features a purine base attached to a brominated tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-bromotetrahydrofuran-2-yl)methanol typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols and appropriate catalysts.
Attachment of the Purine Base: The purine base is attached via nucleophilic substitution reactions, where the amino group of the purine reacts with a suitable leaving group on the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: De-brominated derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-bromotetrahydrofuran-2-yl)methanol is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between purine bases and other biomolecules, providing insights into nucleic acid chemistry.
Medicine
In medicinal chemistry, the compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral or anticancer agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-bromotetrahydrofuran-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or function.
Comparison with Similar Compounds
Similar Compounds
- ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chlorotetrahydrofuran-2-yl)methanol
- ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-iodotetrahydrofuran-2-yl)methanol
Uniqueness
The bromine atom in ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-bromotetrahydrofuran-2-yl)methanol provides unique reactivity compared to its chloro and iodo counterparts, making it particularly useful in certain synthetic applications.
Properties
CAS No. |
115941-55-4 |
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Molecular Formula |
C10H12BrN5O2 |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-bromooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1 |
InChI Key |
FPZFSLXDWDTIOO-BAJZRUMYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1Br)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1C(OC(C1Br)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
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